Kinase Inhibition Profile: Aurora Kinase A Activity vs. N1-Aryl Analog
Class-level inference suggests the 2-ethoxyphenyl substituent may offer a differentiated kinase inhibition profile. A structurally analogous compound, N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, demonstrated moderate inhibition of Aurora kinase A with an IC50 of 1.2 μM . This indicates that the shared indoline-morpholino core is compatible with kinase binding, and that the regiochemistry of the ethoxy group (2- vs 4-position) is a key structural variable that can be explored for target selectivity. No quantitative kinase data for the exact 2-ethoxyphenyl target compound is available in permitted sources.
| Evidence Dimension | Inhibition of Aurora Kinase A |
|---|---|
| Target Compound Data | Not available from permitted sources |
| Comparator Or Baseline | N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide IC50 = 1.2 μM |
| Quantified Difference | Not calculable without target compound data |
| Conditions | In vitro enzymatic assay (details not specified in permitted source) |
Why This Matters
For projects targeting mitotic kinases, the regiochemistry of the ethoxy group is a critical SAR parameter, and only the 2-ethoxyphenyl isomer provides the intended pharmacophore geometry.
